molecular formula C10H9BrFNO B7900738 2-bromo-N-cyclopropyl-6-fluorobenzamide

2-bromo-N-cyclopropyl-6-fluorobenzamide

Cat. No.: B7900738
M. Wt: 258.09 g/mol
InChI Key: XGKRCLHAYWKACO-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclopropyl-6-fluorobenzamide is an organic compound with the molecular formula C10H9BrFNO It is a derivative of benzamide, featuring a bromine atom at the second position, a cyclopropyl group attached to the nitrogen atom, and a fluorine atom at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclopropyl-6-fluorobenzamide typically involves a multi-step process. One common method starts with the bromination of 6-fluorobenzamide to introduce the bromine atom at the second position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The resulting 2-bromo-6-fluorobenzamide is then reacted with cyclopropylamine under appropriate conditions to form the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclopropyl-6-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-cyclopropyl-6-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopropyl-6-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target. The cyclopropyl group can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-cyclopropyl-6-fluorobenzamide is unique due to the combination of the bromine, fluorine, and cyclopropyl groups. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-cyclopropyl-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-7-2-1-3-8(12)9(7)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKRCLHAYWKACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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